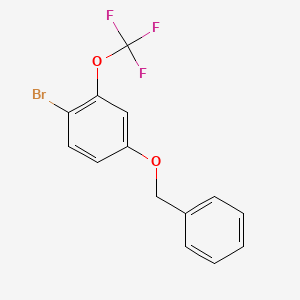
4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene
描述
4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C14H10BrF3O2 and its molecular weight is 347.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene is a chemical compound with the molecular formula C14H10BrF3O2 and a molecular weight of 347.13 g/mol. Its unique structure, characterized by the presence of a benzyloxy group, a bromo atom, and a trifluoromethoxy group, contributes to its potential biological activities and applications in medicinal chemistry.
The compound features a trifluoromethoxy group, which is known to enhance biological interactions due to its electronegative nature. This property may increase the compound's lipophilicity and influence its pharmacokinetic profile, making it a candidate for drug development.
Synthesis
The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions involving appropriate precursors. For instance, one effective method involves the reaction of 4-cyanophenol with benzyl bromides in the presence of potassium carbonate, followed by reduction steps to yield the desired compound .
Antimycobacterial Activity
Recent studies have shown that similar compounds exhibit significant antitubercular activity. For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested against Mycobacterium tuberculosis (Mtb). Some derivatives demonstrated minimal inhibitory concentrations (MICs) comparable to the first-line drug isoniazid, indicating that modifications of benzyloxy derivatives can lead to potent antimycobacterial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies suggest that the introduction of trifluoromethoxy and benzyloxy groups can enhance biological activity. The trifluoromethoxy group may improve binding affinity to biological targets due to its ability to engage in stronger interactions compared to hydrogen or alkyl groups. This is particularly relevant in the design of inhibitors targeting specific enzymes involved in bacterial resistance mechanisms .
Case Studies
- Antimicrobial Evaluation : In vitro studies have indicated that compounds with structural similarities to this compound show selective inhibition against Mtb strains without significant cytotoxicity towards human cell lines such as Vero and HepG2 cells. These findings highlight the potential for developing selective antimycobacterial agents based on this scaffold .
- Fluorinated Compounds : The synthesis of fluorinated derivatives has been explored extensively in pharmaceutical research. The incorporation of trifluoromethoxy groups has been linked to improved pharmacological profiles, including enhanced metabolic stability and bioavailability, making compounds like this compound valuable in drug discovery .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Benzyloxy-2-bromo-4-(trifluoromethoxy)benzene | C14H10BrF3O2 | Similar structure but different substitution pattern |
| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C8H6BrF3O | Lacks benzyloxy group; simpler structure |
| 4-Bromo-2-iodo-1-(trifluoromethoxy)benzene | C7H3BrF3IO | Contains iodine instead of benzyloxy; different reactivity |
| 2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene | C14H10BrF3O | Contains trifluoromethyl instead of trifluoromethoxy |
The presence of both benzyloxy and trifluoromethoxy groups in this compound sets it apart from these similar compounds, potentially enhancing its reactivity and biological activity.
属性
IUPAC Name |
1-bromo-4-phenylmethoxy-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O2/c15-12-7-6-11(8-13(12)20-14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSMYOUTOBWECX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20736657 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647856-28-8 | |
| Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20736657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















